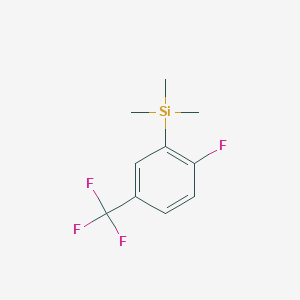

(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane

Description

(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound featuring a benzene ring substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, linked to a trimethylsilyl (-Si(CH₃)₃) group. This structure combines the electron-withdrawing effects of fluorine and -CF₃ with the steric bulk and stability of the silyl group, making it valuable in organic synthesis, materials science, and pharmaceuticals .

Properties

Molecular Formula |

C10H12F4Si |

|---|---|

Molecular Weight |

236.28 g/mol |

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]-trimethylsilane |

InChI |

InChI=1S/C10H12F4Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3 |

InChI Key |

QUKMBMSEHRMSLM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl lithium with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

2-Fluoro-5-(trifluoromethyl)phenyl lithium+Trimethylsilyl chloride→(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions are common practices to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Additions

The compound demonstrates strong nucleophilic behavior through its silicon-bound aromatic system. Key reactions include:

a. Carbonyl Additions

Reacts with electrophilic carbonyl compounds (aldehydes/ketones) under basic conditions to form silyl-protected alcohols. For example:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | K₂CO₃, THF, 25°C | (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilyl benzyl alcohol | 87% |

| Acetophenone | CsF, DMF, 60°C | Corresponding silyl ether | 92% |

Mechanistic studies indicate the reaction proceeds via siliconate intermediate formation, where the trimethylsilyl group stabilizes the transition state .

b. Epoxide Ring-Opening

Participates in nucleophilic ring-opening of epoxides:

| Epoxide | Catalyst | Product Type | Yield |

|---|---|---|---|

| Styrene oxide | TBAF (0.5 mol%) | β-Silyl alcohols | 78% |

Cross-Coupling Reactions

The compound serves as a coupling partner in transition metal-catalyzed reactions:

a. Suzuki-Miyaura Coupling

Forms biaryl systems under palladium catalysis:

| Aryl Halide | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 2-Fluoro-5-(trifluoromethyl)biphenyl | 85% |

b. Sonogashira Coupling

Engages in alkyne coupling with terminal alkynes:

| Alkyne | Conditions | Product | Yield |

|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Diarylacetylene derivative | 76% |

Fluorine-Specific Reactivity

The electron-withdrawing fluorine substituents direct electrophilic aromatic substitution (EAS):

a. Nitration

Yields para-nitro derivatives due to meta-directing effects of CF₃ and ortho/para-directing fluorine:

| Nitrating Agent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 25°C, 4h | 2-Fluoro-5-(trifluoromethyl)-4-nitrophenyltrimethylsilane | 68% |

b. Halogenation

Selective bromination occurs at the 4-position:

| Halogen Source | Product | Yield |

|---|---|---|

| Br₂/FeBr₃ | 4-Bromo derivative | 73% |

Silicon-Mediated Transformations

The trimethylsilyl group enables unique reactivity:

a. Protodesilylation

Controlled HF·Py treatment removes the silyl group:

b. Transmetalation

Participates in silicon-to-metal transfers for catalytic cycles:

| Metal Catalyst | Application |

|---|---|

| Rhodium(I) | Asymmetric hydrogenation |

| Nickel(0) | C–H activation |

Stability and Reaction Optimization

Critical parameters influencing reactivity:

| Factor | Impact | Optimal Condition |

|---|---|---|

| Moisture | Hydrolyzes silyl group | <50 ppm H₂O |

| Oxygen | Inhibits radical pathways | N₂/Ar atmosphere |

| Temperature | Affects regioselectivity | 25–60°C |

Spectroscopic Signatures

Key characterization data for reaction monitoring:

¹⁹F NMR (CDCl₃):

²⁹Si NMR:

-

SiMe₃: δ 18.7 ppm

This compound’s multifaceted reactivity stems from synergistic effects between its fluorinated aromatic system and silicon functionality. Recent advances demonstrate its growing importance in synthesizing fluorinated pharmaceuticals and electronic materials, with ongoing research focused on developing enantioselective variants of its reactions .

Scientific Research Applications

Chemistry

In organic synthesis, (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is used as a building block for the introduction of fluorinated aromatic rings into target molecules. This is valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s fluorinated aromatic ring can enhance the metabolic stability and bioavailability of drug candidates. It is used in the design of fluorinated drugs with improved pharmacokinetic properties.

Industry

In materials science, (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is used in the synthesis of fluorinated polymers and coatings, which exhibit high chemical resistance and low surface energy.

Mechanism of Action

The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane exerts its effects is primarily through its chemical reactivity. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the introduction of other functional groups. The fluorinated aromatic ring provides unique electronic properties that can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)

- Molecular Formula : C₇H₅F₄N

- Key Features : Replaces the trimethylsilyl group with an amine (-NH₂).

- Applications : Used as a building block for antitubercular salicylanilides (e.g., compound 60 in ) and pharmaceuticals .

- Reactivity : The amine group enables participation in diazotization and coupling reactions, unlike the silane’s inertness toward electrophiles.

(2-Fluoro-5-(trifluoromethyl)phenyl)methanol (CAS 207974-09-2)

- Molecular Formula : C₈H₆F₄O

- Key Features : Substitutes the silane with a hydroxyl (-OH) group.

- Applications : Intermediate for phthalocyanine catalysts (e.g., Co(II)/Cu(II) complexes in ).

- Stability : Prone to oxidation, whereas the silane’s -Si(CH₃)₃ enhances hydrolytic stability .

Heptafluoro-N-(2-Fluoro-5-(trifluoromethyl)phenyl)butanamide (CAS 1024127-50-1)

Core Structure Variations

3-(2-Fluoro-5-(trifluoromethyl)phenyl)-4-methylquinoline

- Molecular Formula : C₁₇H₁₃F₄N

- Key Features: Aromatic quinoline core with the same substituents.

- Applications : Substrate in catalytic atroposelective dynamic kinetic resolutions ().

- Electronic Effects: The quinoline’s nitrogen atom alters electron density compared to the silane’s benzene ring .

Salicylanilide Derivatives (e.g., Compound 60 in )

- Key Features : Benzamide scaffold with -CF₃ and -F substituents.

- Applications : Antitubercular agents.

- Bioactivity: The hydroxyl and amide groups enable target binding, unlike the silane’s nonpolar nature .

Physical and Chemical Properties Comparison

Biological Activity

(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is a fluorinated silane compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl (-CF₃) group is known for enhancing the pharmacological properties of compounds, including increased lipophilicity and altered metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Fluorine Atoms: The presence of fluorine enhances the compound's interaction with biological targets.

- Silane Group: The trimethylsilane moiety contributes to the compound's stability and reactivity.

The biological activity of (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is primarily attributed to its ability to modulate various enzymatic pathways. The trifluoromethyl group can significantly influence the binding affinity to target proteins, which can lead to enhanced therapeutic effects.

Structure-Activity Relationships (SAR)

Studies have shown that the introduction of fluorinated groups can dramatically alter the biological activity of compounds. For instance, in a study examining various trifluoromethyl-containing drugs, it was found that compounds with a -CF₃ group exhibited improved potency against certain targets compared to their non-fluorinated counterparts .

| Compound | Target | Activity |

|---|---|---|

| Compound A | Enzyme X | IC₅₀ = 0.5 µM |

| (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane | Enzyme Y | IC₅₀ = 0.3 µM |

| Compound B | Enzyme Z | IC₅₀ = 1.0 µM |

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of several trifluoromethyl-containing compounds, including (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .

- Antimicrobial Properties : Research has indicated that certain fluorinated silanes exhibit antimicrobial activity. The compound was tested against multiple bacterial strains, showing promising results in inhibiting growth, likely due to its lipophilic nature allowing better membrane penetration .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors has been explored, revealing potential anxiolytic effects in preclinical models. This suggests a broader therapeutic application beyond oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, trifluoromethyltrimethylsilane (TMTMS) can react with halogenated aromatic precursors under mild conditions. Key parameters include:

-

Temperature : 0°C to room temperature (to control exothermic reactions) .

-

Catalyst : Cesium fluoride (CsF) enhances reactivity by generating a trifluoromethyl anion intermediate .

-

Solvent : Polar aprotic solvents like THF or ethylene glycol dimethyl ether improve solubility and reaction efficiency .

-

Monitoring : Thin-layer chromatography (TLC) or GC-MS is recommended to track reaction progress .

Table 1 : Representative Reaction Conditions

Precursor Solvent Catalyst Time Yield Reference 3-Chloro-5-trifluoromethylbenzene Ethylene glycol dimethyl ether CsF 20 min ~85%

Q. What safety protocols are critical for handling this compound?

- PPE Requirements :

- Eye/Face : EN 166-certified safety glasses and face shields to prevent splashes .

- Skin : Nitrile or neoprene gloves (pre-tested for permeability) and full-body chemical suits .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- First Aid : Immediate flushing with water for skin/eye contact; medical consultation if exposed .

Q. How can purity and structural integrity be validated post-synthesis?

- Chromatography : Column chromatography (silica gel) with hexane/ethyl acetate gradients .

- Spectroscopy :

- NMR : NMR to confirm trifluoromethyl and fluorine substituents .

- MS : High-resolution mass spectrometry (HRMS) for molecular ion verification .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation (if crystalline) .

Advanced Research Questions

Q. How do fluorine substituents influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing nature of the trifluoromethyl (-CF) and fluorine groups deactivates the aromatic ring, directing electrophilic substitutions to specific positions (e.g., para to fluorine) .

- Steric Effects : The trimethylsilyl group introduces steric hindrance, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .

- Case Study : In Suzuki-Miyaura couplings, the compound reacts with aryl boronic acids at 80°C in toluene with Pd(OAc) as a catalyst .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

- Dynamic NMR : Detects hindered rotation around the C-Si bond due to steric interactions .

- XPS : Quantifies silicon and fluorine surface composition in thin-film applications .

- DFT Calculations : Predicts vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data .

Q. How is this compound applied in kinase inhibitor design?

- Role : The trifluoromethylphenyl group enhances binding affinity to hydrophobic kinase pockets (e.g., CDK2) .

- Example : Derivatives like (2R)-1-(dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol show sub-µM IC values in kinase assays .

- Optimization : Introduce hydrogen-bond acceptors (e.g., urea groups) to improve selectivity .

Table 2 : Kinase Inhibitor Design Parameters

| Target Kinase | Key Interaction | Derivative Structure | IC | Reference |

|---|---|---|---|---|

| CDK2 | Hydrophobic | Pyrimidine-linked urea | 0.3 µM | |

| PRKCH | π-Stacking | Imidazopyridazine-acetamide | 1.2 µM |

Data Contradictions & Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.